4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperazine ring bearing a 5-methylpyrimidin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors under basic conditions.
Substitution Reactions: The cyclopropyl group is introduced via nucleophilic substitution reactions, often using cyclopropyl halides.
Piperazine Ring Formation: The piperazine ring is formed through the reaction of appropriate diamines with dihaloalkanes.
Final Coupling: The 5-methylpyrimidin-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the pyrimidine or piperazine rings.
Scientific Research Applications
4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: This compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit a range of biological activities, including anti-fibrotic and anti-tumor properties.
2-(Aminopyrimidinyl)thiazole-5-carboxamides: These compounds are potent kinase inhibitors with antiproliferative activity against cancer cell lines.
Uniqueness
4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and piperazine substituents contribute to its stability and ability to interact with a variety of biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-9-17-16(18-10-12)22-6-4-21(5-7-22)15-8-14(13-2-3-13)19-11-20-15/h8-11,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDHVLQLIPHSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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